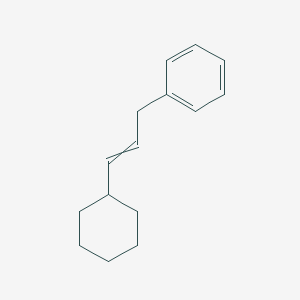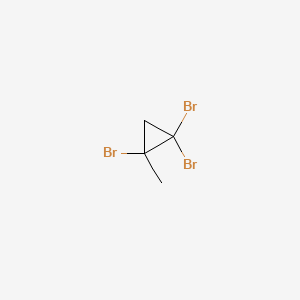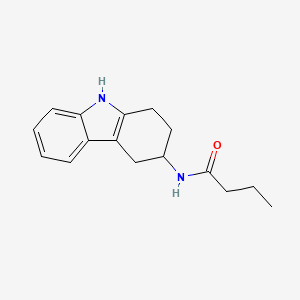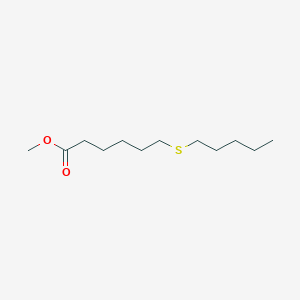
2-Anthracenecarboxylic acid, 9,10-dihydro-4,5,8-trimethoxy-9,10-dioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anthracenecarboxylic acid, 9,10-dihydro-4,5,8-trimethoxy-9,10-dioxo- is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by its unique structure, which includes a carboxylic acid group and multiple methoxy groups attached to the anthracene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenecarboxylic acid, 9,10-dihydro-4,5,8-trimethoxy-9,10-dioxo- typically involves the oxidation of anthracene derivatives. One common method is the oxidation of 2-Anthracenecarboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Anthracenecarboxylic acid, 9,10-dihydro-4,5,8-trimethoxy-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Anthracenecarboxylic acid, 9,10-dihydro-4,5,8-trimethoxy-9,10-dioxo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of dyes, pigments, and organic semiconductors.
Wirkmechanismus
The mechanism of action of 2-Anthracenecarboxylic acid, 9,10-dihydro-4,5,8-trimethoxy-9,10-dioxo- involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthracenedicarboxylic acid: Another anthracene derivative with two carboxylic acid groups.
Diacerein: A diacetyl derivative of rhein, used as an anti-inflammatory drug.
Uniqueness
2-Anthracenecarboxylic acid, 9,10-dihydro-4,5,8-trimethoxy-9,10-dioxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple methoxy groups and carboxylic acid functionality make it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
161802-05-7 |
|---|---|
Molekularformel |
C18H14O7 |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
4,5,8-trimethoxy-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C18H14O7/c1-23-10-4-5-11(24-2)15-14(10)16(19)9-6-8(18(21)22)7-12(25-3)13(9)17(15)20/h4-7H,1-3H3,(H,21,22) |
InChI-Schlüssel |
JWPHKMAIBMGJKV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C=C1)OC)C(=O)C3=C(C2=O)C=C(C=C3OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14282528.png)


![1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one](/img/structure/B14282551.png)
![2-{2-[(Trimethylsilyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14282556.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)-](/img/structure/B14282562.png)
![Dimethyl[2-(pyridin-4-yl)ethyl]silanol](/img/structure/B14282563.png)
![6-Methylidenespiro[4.5]decan-2-one](/img/structure/B14282566.png)

![Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B14282604.png)
